

# A Technical Guide to the Physicochemical Properties of 4-Methylglutamic Acid

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## Compound of Interest

Compound Name: 4-Methylglutamic acid

Cat. No.: B228694

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This technical guide provides a detailed overview of the molecular weight and key physicochemical properties of **4-Methylglutamic acid**. It is intended for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound. This document includes a summary of its quantitative data, a detailed experimental protocol for molecular weight determination, and a workflow diagram for its characterization.

## Core Physicochemical Data

**4-Methylglutamic acid** is a derivative of the non-essential amino acid glutamic acid, distinguished by a methyl group at the fourth carbon position.<sup>[1]</sup> This substitution gives rise to several stereoisomers, each with potentially unique biological activities. The fundamental physicochemical properties of **4-Methylglutamic acid** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>4</sub>	[1][2][3]
Average Molecular Weight	161.16 g/mol	[1][2][3]
Monoisotopic Mass	161.068807838 Da	[1][3]
IUPAC Name	2-amino-4-methylpentanedioic acid	[1][3]
Synonyms	4-Methylglutamate	

## Biological Context and Significance

**4-Methylglutamic acid** has been identified as a compound with notable biological activity. For instance, the (2S,4R) stereoisomer is known to act as a kainate receptor agonist and an inhibitor of the Excitatory Amino Acid Transporter 2 (EAAT2).[2] Some isomers also function as excitatory amino acid agonists, highlighting their potential role in neuroscience research and as a basis for the development of novel therapeutic agents targeting glutamatergic signaling pathways.[3] The natural occurrence of this compound has been reported in species such as *Lathyrus japonicus*. [3]

## Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The precise molecular weight of **4-Methylglutamic acid** can be experimentally determined using high-resolution mass spectrometry. The following protocol outlines a typical workflow using Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS).

Objective: To accurately determine the monoisotopic mass of **4-Methylglutamic acid**.

Materials:

- **4-Methylglutamic acid** sample ( $\geq 97\%$  purity)[2]
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Calibrant solution (e.g., sodium formate)
- High-resolution ESI-TOF mass spectrometer

Procedure:

- Sample Preparation:

- Prepare a stock solution of **4-Methylglutamic acid** at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
- From the stock solution, prepare a working solution of 1 µg/mL by diluting with the same solvent system.
- To facilitate ionization, add formic acid to the working solution to a final concentration of 0.1% (v/v).
- Instrument Calibration:
  - Calibrate the mass spectrometer in the desired mass range (e.g., m/z 50-500) using the appropriate calibrant solution according to the manufacturer's instructions. This ensures high mass accuracy.
- Sample Analysis:
  - Introduce the prepared sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
  - Acquire mass spectra in positive ionization mode. The carboxylic acid and amino groups of **4-Methylglutamic acid** allow for efficient protonation.
  - Set the key ESI source parameters as follows (these may need optimization):
    - Capillary voltage: 3.5 kV
    - Nebulizing gas pressure: 1.5 bar
    - Drying gas flow: 8 L/min
    - Drying gas temperature: 200 °C
  - Acquire data for a sufficient duration to obtain a high-quality averaged spectrum with good signal-to-noise ratio.
- Data Analysis:

- Process the acquired spectrum to identify the peak corresponding to the protonated molecule,  $[M+H]^+$ .
- For **4-Methylglutamic acid** ( $C_6H_{11}NO_4$ ), the expected monoisotopic mass is 161.0688 Da. The  $[M+H]^+$  ion should therefore be observed at  $m/z$  162.0761.
- Compare the experimentally measured  $m/z$  value with the theoretically calculated value. The mass accuracy should ideally be within 5 ppm.

## Visualization of Experimental Workflow

The following diagram illustrates a comprehensive workflow for the characterization of **4-Methylglutamic acid**, from initial sample preparation to final structural confirmation.

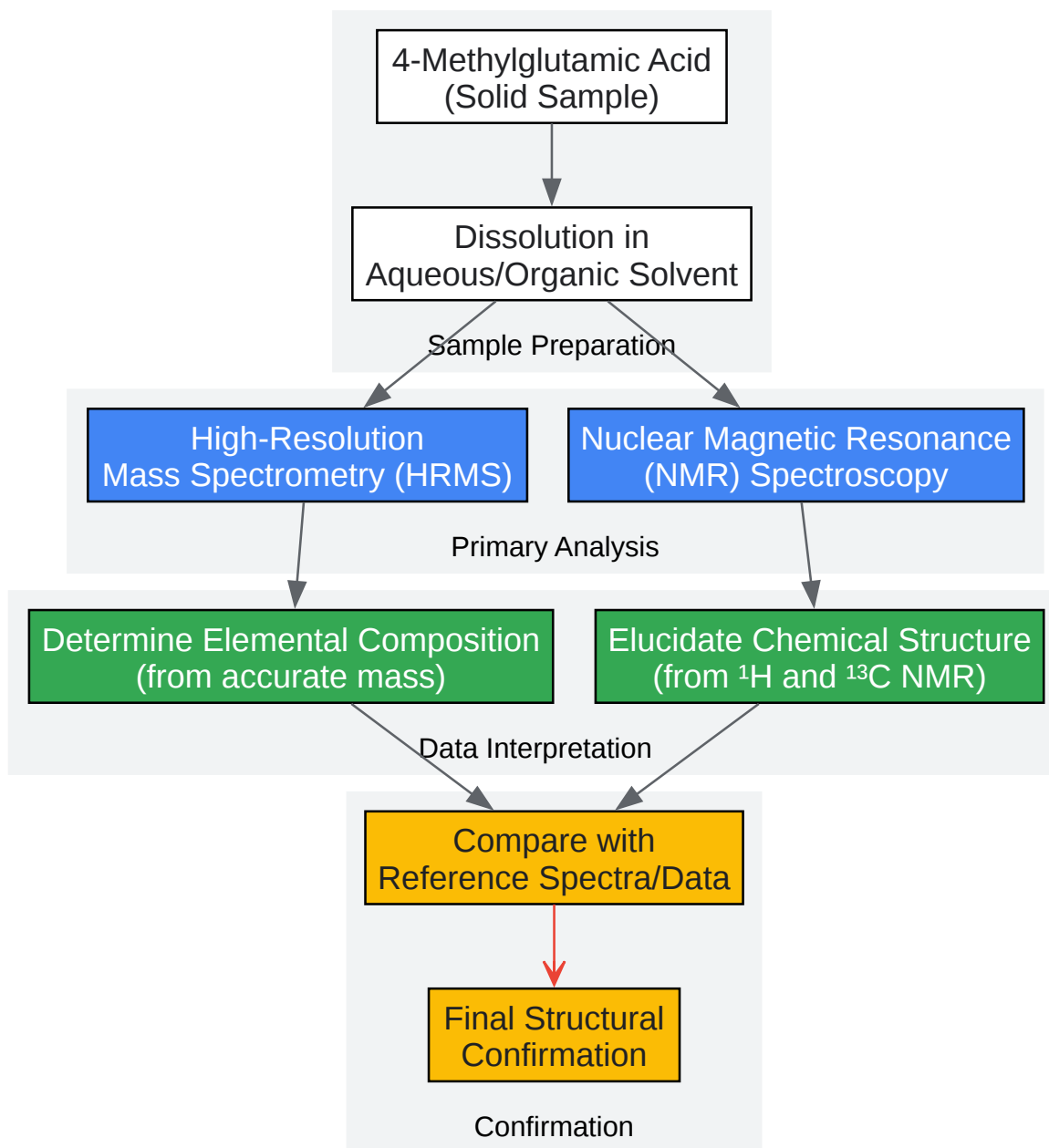


Figure 1. Experimental Workflow for the Characterization of 4-Methylglutamic Acid

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Caption: Workflow for physicochemical characterization.

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## References

- 1. 4-Methylglutamic acid | C<sub>6</sub>H<sub>11</sub>NO<sub>4</sub> | CID 5365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2S,4R-4-Methylglutamate | C<sub>6</sub>H<sub>11</sub>NO<sub>4</sub> | CID 95883 - PubChem [pubchem.ncbi.nlm.nih.gov]
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